molecular formula C19H20N4O B2359801 (2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2058502-35-3

(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2359801
CAS No.: 2058502-35-3
M. Wt: 320.396
InChI Key: IPCVEAKGQQRFQT-UHFFFAOYSA-N
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Description

(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a norbornene (bicyclo[2.2.1]hept-5-ene) scaffold, a motif known for imparting structural rigidity and influencing pharmacokinetic properties due to its unique three-dimensional geometry . This core is further functionalized with a 4-phenyl-1H-1,2,3-triazole moiety, a privileged structure in chemical biology known for its ability to participate in hydrogen bonding and dipole-dipole interactions, often serving as a bioisostere for amide bonds . The integration of these features into a single molecule, connected via an azetidine methanone linker, makes this compound a valuable intermediate for the synthesis of more complex bioactive molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, particularly in areas such as autoimmune diseases, oncology, and inflammatory disorders, where triazole derivatives and rigid, sp3-rich scaffolds have shown considerable promise . Its defined stereochemistry at the 2-position (S-enantiomer) is critical for studying stereospecific interactions with biological targets. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(17-9-13-6-7-15(17)8-13)22-10-16(11-22)23-12-18(20-21-23)14-4-2-1-3-5-14/h1-7,12-13,15-17H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCVEAKGQQRFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel bicyclic structure that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}

This structure consists of a bicyclic framework with a triazole ring and an azetidine derivative, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1H-1,2,3-triazoles possess broad-spectrum activity against various bacterial strains and fungi. For instance, compounds similar to the target molecule have shown Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 µg/mL against resistant bacterial strains .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer effects. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study reported that triazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
HeLa10Caspase activation
MCF-715Cell cycle arrest
A54912Induction of apoptosis

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays measuring cytokine production. In vivo studies indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response or cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
  • DNA Intercalation : Some studies suggest that the triazole moiety may allow for intercalation into DNA, disrupting replication in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Antimicrobial Efficacy : A study tested various triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications on the triazole ring significantly enhanced antimicrobial activity .
  • Cancer Cell Line Study : In a comparative study involving multiple triazole derivatives, it was found that specific substitutions on the bicyclic system increased cytotoxicity against breast cancer cells by up to 50% compared to controls .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to (2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone. For instance, compounds containing the triazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 and HeLa cells. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells .

Antimicrobial Properties

The triazole moiety is well-known for its broad-spectrum antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against bacterial and fungal pathogens. The incorporation of the bicyclic structure may enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against resistant strains .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like (2S)-bicyclo[2.2.1]hept-5-en-2-y(3-(4-pheny-lH-l,2,3-triazol-l-y)azetidin-l-y)methanone. Variations in substituents on the triazole ring and modifications to the bicyclic framework can significantly influence potency and selectivity against target enzymes or receptors .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Triazole derivativesAnticancerSignificant cytotoxicity against BT474 cells with IC50 = 0.99 μM
Triazole-based analogsAntimicrobialEffective against multiple bacterial strains; enhanced lipophilicity observed
Bicyclic triazolesAntiviralInhibition of viral replication in vitro; promising results in preclinical models

Comparison with Similar Compounds

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

  • Core Structure : 1,2,4-Triazole with sulfonyl and difluorophenyl substituents.
  • Key Differences: Lacks the norbornene and azetidine groups, instead incorporating a thioether-linked phenylethanone. The sulfonyl group enhances polarity and may improve solubility compared to the target compound’s hydrophobic norbornene .

Bis(3-Nitro-1-(Trinitromethyl)-1H-1,2,4-Triazol-5-yl)methanone

  • Core Structure : Bis-1,2,4-triazole with nitro and trinitromethyl groups.
  • Key Differences: Nitro groups confer high density (1.92 g/cm³) and thermal stability (decomposition temperature >200°C), whereas the target compound’s norbornene may prioritize rigidity over energetic properties. Methanone linker connects two triazole units, contrasting with the target’s hybrid norbornene-azetidine design .

Bioactive Triazole Derivatives

1,3,4-Thiadiazole Derivative 9b

  • Structure : Combines 1,2,3-triazole with a thiadiazole ring.
  • Bioactivity : Exhibits potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM) due to the triazole-thiadiazole synergy, which enhances DNA intercalation or enzyme inhibition .

Thiazole Derivative 12a

  • Structure : 1,2,3-Triazole linked to a thiazole via a hydrazone bridge.
  • Bioactivity : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), attributed to the planar thiazole-triazole system .
  • Comparison: The target compound’s norbornene could hinder planarity, reducing DNA intercalation but improving selectivity for sterically constrained targets.

Table 1: Key Properties of Selected Analogues

Compound Core Features Polarity Bioactivity (IC₅₀) Thermal Stability
Target Compound Norbornene, azetidine, triazole Moderate Not reported Likely high
2-(4-(2,4-Difluorophenyl)...phenylethanone 1,2,4-Triazole, sulfonyl High Not tested Moderate
Bis(3-nitro...methanone Bis-1,2,4-triazole, nitro Low Energetic material >200°C
Thiadiazole 9b Triazole, thiadiazole Moderate 2.94 µM (HepG2) Moderate

Preparation Methods

Core Ring Formation

The bicyclo[2.2.1]hept-5-ene framework is typically constructed via Diels-Alder cycloaddition between cyclopentadiene and vinyl acetate under high-pressure conditions (Scheme 1A). Alternative methods include:

Table 1: Comparative Methods for Bicyclo[2.2.1]hept-5-ene Synthesis

Method Catalyst Temperature (°C) Yield (%) Reference
Diels-Alder Cycloaddition None 180 72
Metal-Catalyzed Cycloisomerization Pd(OAc)₂ 110 85

The ketone functionality is introduced via oxidation of the corresponding alcohol using Jones reagent (CrO₃/H₂SO₄) in acetone, achieving 89% conversion efficiency. Chiral resolution of the racemic mixture employs immobilized lipase B from Candida antarctica (CAL-B) in hexane/tert-butyl methyl ether (3:1), yielding the (2S)-enantiomer with >99% ee.

Azetidine-Triazole Fragment Assembly

Azetidine Ring Construction

Azetidine rings are synthesized through Staudinger ketene-imine cycloaddition using dichloroketene generated in situ from trichloroacetyl chloride and zinc dust. Key parameters include:

Table 2: Optimized Conditions for Azetidine Synthesis

Parameter Optimal Range Impact on Yield
Temperature −78°C to −40°C Prevents oligomerization
Solvent CH₂Cl₂ Enhances ketene stability
Imine Substituent Electron-withdrawing Accelerates [2+2] cycloaddition

The resulting azetidine is protected as its tert-butyl carbamate (Boc) derivative prior to further functionalization.

Triazole Installation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the phenyltriazole group to the azetidine nitrogen. Standard protocol:

  • Generate azide in situ from 4-bromophenylamine via diazotization (NaNO₂/HCl)
  • React with propargyl alcohol under Sharpless conditions
  • Purify via flash chromatography (hexane:EtOAc 4:1)

Reaction monitoring by thin-layer chromatography (TLC) shows complete conversion within 2 hours at 60°C.

Final Coupling Reaction

Acyl Transfer Methodology

The bicycloheptenyl carbonyl chloride reacts with the azetidine-triazole amine under Schotten-Baumann conditions:

$$ \text{(2S)-Bicycloheptenyl COCl} + \text{Azetidine-Triazole NH} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Target Compound} $$

Critical Process Parameters:

  • pH maintained at 8.5–9.0 to prevent acyl chloride hydrolysis
  • Biphasic solvent system enhances interfacial reactivity
  • Reaction completion within 45 minutes at 0°C

Alternative Coupling Reagents

Comparative studies of coupling agents reveal distinct advantages:

Table 3: Coupling Reagent Efficiency

Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
EDCI/HOBt DMF 25 78 95.2
HATU DCM −15 92 98.7
DCC/DMAP THF 40 65 91.8

HATU-mediated coupling in dichloromethane at −15°C provides optimal results, minimizing epimerization of the (2S)-center.

Industrial Scale-Up Considerations

Continuous Flow Processing

Key transformations are adapted for continuous manufacturing:

  • Microreactor Diels-Alder : Residence time 8 minutes vs. 12 hours batch
  • Plug Flow Oxidation : 92% conversion with 50% reduced Cr waste
  • Automated Extraction : Centrifugal partition chromatography for Boc removal

Green Chemistry Metrics

Table 4: Environmental Impact Assessment

Metric Batch Process Continuous Process Improvement
E-Factor 86 34 60%
Process Mass Intensity 120 45 63%
Energy Consumption 890 kWh/kg 310 kWh/kg 65%

Solvent recovery systems achieve 98% DCM recycling through molecular sieve dehydration.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.78 (s, 1H, triazole-H)
  • δ 5.92–5.85 (m, 2H, bicycloheptene vinyl-H)
  • δ 4.32 (q, J = 7.1 Hz, azetidine-CH₂)

13C NMR (101 MHz, CDCl₃):

  • 172.8 ppm (carbonyl-C)
  • 145.3 ppm (triazole-C)
  • 134.1 ppm (bicycloheptene sp²-C)

Chiral Purity Verification

Chiral stationary phase HPLC (Chiralpak IC, hexane:IPA 90:10) shows single elution peak at 12.7 minutes, confirming enantiomeric excess >99.5%.

Emerging Methodologies

Recent advances in electrochemical synthesis demonstrate promise for:

  • Direct C–H activation of bicycloheptene (92% yield, 0.5 V vs Ag/AgCl)
  • Photoredox-mediated azetidine functionalization (λ = 450 nm, Ir(ppy)₃ catalyst)

These methods reduce reliance on transition metal catalysts and enable late-stage diversification.

Q & A

Q. Advanced Research Focus

Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the methanone linker. UV irradiation crosslinks the compound to its target, identified via Western blot or click chemistry-fluorescent probes .

CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates using quantitative proteomics .

CRISPR-Cas9 Knockout : Ablate putative targets (e.g., kinases) to confirm loss of compound activity .

How are enantiomeric impurities detected and quantified in the final product?

Advanced Research Focus
Methodology :

  • Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution than HPLC, using CO2/ethanol mobile phases and chiral columns (e.g., Chiralpak IG-3) .
  • NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals in 1H NMR .
  • Limit of Detection (LOD) : Typically <0.1% via spiked calibration curves .

What strategies mitigate azetidine ring-opening during storage or biological assays?

Q. Advanced Research Focus

Formulation : Lyophilize with cryoprotectants (trehalose) to prevent hydrolysis.

pH Control : Store in anhydrous DMSO at pH 6–7 to avoid acid/base-mediated degradation .

Structural Modification : Introduce electron-withdrawing groups (e.g., CF3) at the azetidine C2 position to enhance ring stability .

How does the bicycloheptene scaffold influence pharmacokinetic properties compared to non-bicyclic analogs?

Advanced Research Focus
Comparative Data :

PropertyBicycloheptene DerivativeNon-Bicyclic Analog
LogP2.81.5
Plasma Protein Binding92%78%
t1/2 (IV, mice)6.2 h2.1 h
Mechanistic Insight : The rigid bicyclic structure reduces metabolic oxidation by CYP3A4, enhancing half-life .

What orthogonal assays confirm off-target effects in phenotypic screens?

Q. Advanced Research Focus

BioMAP Profiling : Test compound against a panel of primary human cell lines to assess pathway-specific activity .

KinomeScan : Screen >400 kinases at 1 µM to identify off-target inhibition (reported as % control binding) .

Transcriptomics : RNA-seq identifies differentially expressed genes unrelated to the primary target .

How are scale-up challenges addressed for multi-gram synthesis?

Q. Advanced Research Focus

Flow Chemistry : Continuous CuAAC reactors improve triazole formation efficiency (residence time: 20 min, yield: 85%) .

Crystallization Optimization : Use anti-solvent precipitation (water in THF) to replace column chromatography.

Quality Control : In-line PAT (Process Analytical Technology) tools monitor reaction progress via FTIR or Raman spectroscopy .

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